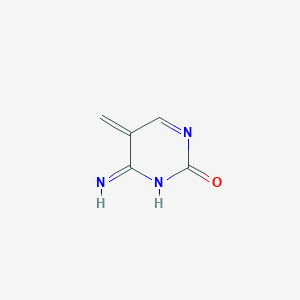![molecular formula C11H15N3O2S B12360660 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases. The structure of this compound includes an amino group, a benzenesulfonamide moiety, and a pyrrolidine ring, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with appropriate reagents under controlled conditions. One common method involves the use of aryl aldehydes and benzil with ammonium acetate and dimethylamine in an ionic liquid under reflux conditions . Another method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
科学研究应用
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrases.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. This inhibition is particularly significant in cancer cells, where overexpression of carbonic anhydrase IX is common .
相似化合物的比较
Similar Compounds
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Shares a similar benzenesulfonamide structure but with a pyrimidine ring instead of a pyrrolidine ring.
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a methoxypropyl group, leading to different chemical properties and applications.
Uniqueness
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the (2E) configuration. These characteristics contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C11H15N3O2S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
(NE)-4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3/b13-11+ |
InChI 键 |
ASQPQNKOPBDHPS-ACCUITESSA-N |
手性 SMILES |
CN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


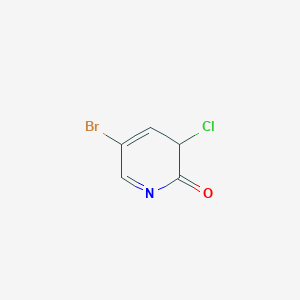
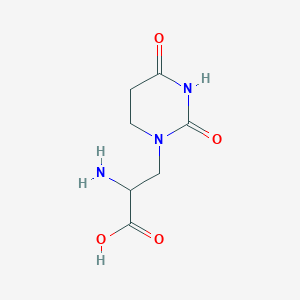
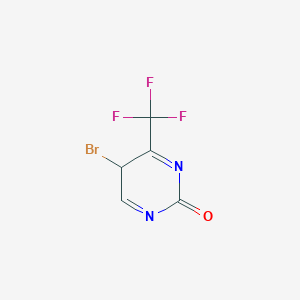
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
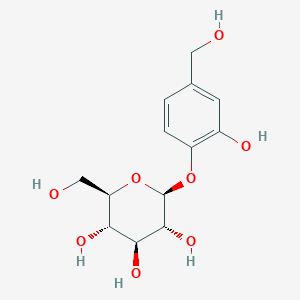
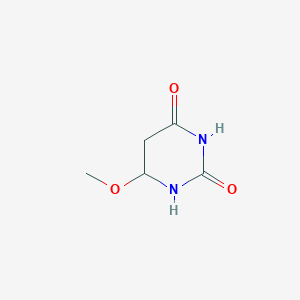
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)

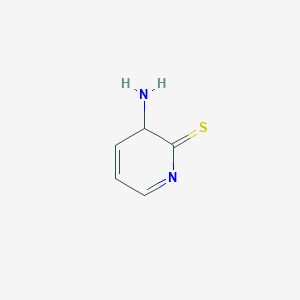
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
